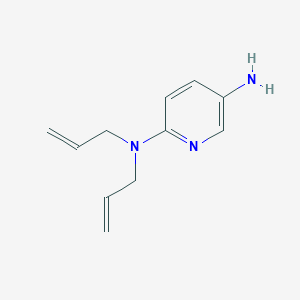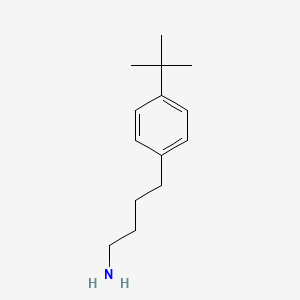
3-(4-Ethoxyphenyl)-2-methylpropanoic acid
Overview
Description
Scientific Research Applications
Synthesis and Biological Properties
- Aminomethylation and Biological Activities : The aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone leads to compounds with anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. One such compound, after subsequent chemical modifications, demonstrated these biological activities (Gevorgyan et al., 2017).
Chemical Structure and Properties
- Crystal Structure and Spectroscopy Analysis : A structurally similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations, revealing insights into its molecular interactions and stability (Venkatesan et al., 2016).
Biotechnological Applications
- Bio-production of 3-Hydroxypropanoic Acid : Research has explored the bio-production of 3-hydroxypropanoic acid, a precursor in industrial production of chemicals like acrylic acid, from renewable resources using metabolically engineered bacteria. Advances in metabolic engineering and synthetic biology have led to more efficient production methods (Jers et al., 2019).
Pharmaceutical Research
- Antibacterial Activity : The synthesis of compounds related to 3-(4-Ethoxyphenyl)-2-methylpropanoic acid has shown significant antibacterial activity against various strains like Staphylococcus aureus, Bacillus species, and Escherichia coli (Osarumwense, 2022).
Materials Science
- Biocompatible Macromolecular Luminogens : Nonconjugated biocompatible macromolecular luminogens, including derivatives of this compound, have been synthesized for applications in sensing and removal of metal ions like Fe(III) and Cu(II). These materials are useful for both detections and environmental remediation applications (Dutta et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-6-4-10(5-7-11)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCZHRCJBBFDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclopentyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3072890.png)

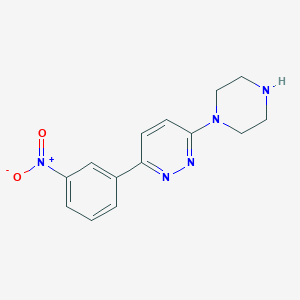
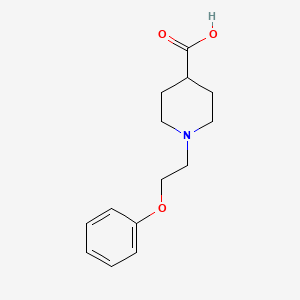

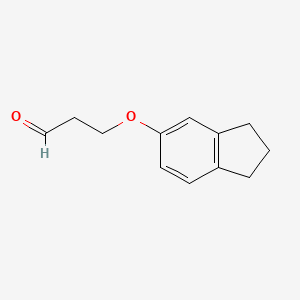
![4-[(2-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3072933.png)
![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)


![2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072975.png)

